4-(Boc-amino)butyl bromide can be used as a starting material for the synthesis of N-Boc-aminoalkoxyphenyl derivatives. These derivatives serve as precursors to pharmacophore elements, which are specific molecular arrangements that are crucial for drug binding to a target receptor. In the context of glaucoma, researchers have explored N-Boc-aminoalkoxyphenyl derivatives as potential glaucoma therapeutics. []
4-(Boc-amino)butyl bromide can also be employed in the synthesis of various aloperine derivatives. Aloperine is a naturally occurring prenylated benzophenone found in the plant Aloe vera. Researchers have investigated the potential application of aloperine derivatives as anti-HIV agents due to their ability to inhibit HIV integrase, an enzyme essential for the HIV replication cycle. []
4-(Boc-amino)butyl bromide, also known as tert-butyl N-(4-bromobutyl)carbamate, is a chemical compound with the molecular formula C₉H₁₈BrNO₂ and a molecular weight of 252.15 g/mol. This compound features a bromobutyl group attached to a tert-butyl carbamate moiety, making it a versatile intermediate in organic synthesis. Its structure includes a bromine atom at one end, a butyl chain, and a tert-butoxycarbonyl (Boc) protected amino group, which provides stability and reactivity under specific conditions .
Synthesis of 4-(Boc-amino)butyl bromide can be achieved through several methods:
4-(Boc-amino)butyl bromide finds applications in various fields:
Interaction studies involving 4-(Boc-amino)butyl bromide focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential pathways in synthetic chemistry and its role in forming more complex structures. The compound's ability to undergo nucleophilic substitution makes it valuable for creating diverse chemical entities .
Several compounds share structural similarities with 4-(Boc-amino)butyl bromide. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Aminobutyl bromide | Aminoalkane | Lacks Boc protection; more reactive due to free amine |
N,N-Di-Boc-aminobutane | Protected aminoalkane | Contains two Boc groups; higher steric hindrance |
3-(Boc-amino)propyl bromide | Shorter alkane chain | Similar protective group but shorter carbon chain |
2-(Boc-amino)ethyl bromide | Shorter alkane chain | Similar functionality but less steric bulk |
The presence of the Boc protecting group distinguishes 4-(Boc-amino)butyl bromide from other similar compounds by providing stability during synthesis and allowing for selective deprotection when needed .
4-(Boc-amino)butyl bromide, also known as tert-butyl N-(4-bromobutyl)carbamate, is characterized by a unique molecular structure that makes it particularly useful in organic synthesis.
The compound features a butyl chain with a bromine atom at one end and a tert-butoxycarbonyl (Boc) protected amino group at the other end. This arrangement provides both stability and selective reactivity under specific conditions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈BrNO₂ |
Molecular Weight | 252.15 g/mol |
CAS Number | 164365-88-2 |
Physical State | Low-melting solid to liquid |
Color | White to pale yellow |
Boiling Point | 308.8±25.0 °C (Predicted) |
Density | 1.228 |
pKa | 12.76±0.46 (Predicted) |
The compound can be uniquely identified through several standardized notations:
Identifier | Value |
---|---|
SMILES String | BrCCCCNC(OC(C)(C)C)=O |
InChI | 1S/C9H18BrNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7H2,1-3H3,(H,11,12) |
InChI Key | GKGFAEREWWZBKY-UHFFFAOYSA-N |
MDL Number | MFCD06201020 |
UNSPSC Code | 12352200 |
4-(Boc-amino)butyl bromide exhibits limited solubility in common organic solvents, which should be considered when designing reactions involving this compound:
Corrosive